

An In-depth Technical Guide to N-Benzylacetacetamide (CAS 882-36-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzylacetacetamide*

Cat. No.: B015291

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylacetacetamide, with the CAS number 882-36-0, is a chemical compound belonging to the class of β -keto amides. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. While the biological activity of many acetamide derivatives has been explored, specific pharmacological data and involvement in signaling pathways for **N-Benzylacetacetamide** are not extensively documented in current literature. This document aims to consolidate the available technical information to support research and development activities involving this compound.

Physicochemical Properties

N-Benzylacetacetamide is a solid, appearing as a white to light yellow powder or crystalline substance.^{[1][2]} Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	882-36-0	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1] [3] [4] [5] [7] [12]
Molecular Weight	191.23 g/mol	[1] [3] [4] [5] [7] [12]
Appearance	White to light yellow powder/crystal	[1] [2]
Melting Point	101.0 to 105.0 °C	[1] [2]
Boiling Point	399.4 ± 35.0 °C (Predicted)	
Density	1.093 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in Methanol, Acetone, Dichloromethane, Ethyl Acetate	[2]
Flash Point	174.4 ± 26.1 °C	[12]
pKa	7.90 ± 0.50 (Predicted)	

Spectroscopic Data

The structural elucidation of **N-Benzylacetacetamide** is supported by various spectroscopic techniques. While detailed spectral data with peak assignments are not readily available in all public databases, the following provides an overview of the available information.

- ¹H NMR (Proton Nuclear Magnetic Resonance): Spectra for **N-Benzylacetacetamide** are available in databases, with analyses conducted in solvents such as CDCl₃ and DMSO-d₆.
[\[13\]](#)
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Correspondingly, ¹³C NMR spectra are available for structural confirmation.
- IR (Infrared Spectroscopy): Infrared spectra have been recorded for this compound, which would show characteristic peaks for the amide and ketone functional groups.
[\[1\]](#)[\[14\]](#)

- MS (Mass Spectrometry): Mass spectrometry data, including GC-MS, is available, which provides information on the molecular weight and fragmentation pattern.[14]

Synthesis Protocols

The synthesis of **N-Benzylacetacetamide** can be achieved through various methods, including enzymatic and traditional chemical approaches.

Enzymatic Synthesis in Continuous Flow

A notable and sustainable method for the synthesis of **N-Benzylacetacetamide** involves a biocatalytic approach using the enzyme Novozym 435 (a form of *Candida antarctica* Lipase B) in a continuous flow system. This method focuses on the direct amidation of a β -ketoester.

Experimental Protocol (Adapted from Takle, M. J., et al., 2021):

This process is typically optimized using an automated flow reactor system coupled with Bayesian optimization to efficiently determine the ideal reaction conditions.

- Materials: Ethyl acetoacetate, benzylamine, Novozym 435 (immobilized lipase), and a suitable solvent (e.g., toluene, cyclopentyl methyl ether).
- Apparatus: A continuous flow reactor system consisting of HPLC pumps, a packed-bed reactor containing the immobilized enzyme, a back-pressure regulator, and a collection system.
- Procedure:
 - Solutions of ethyl acetoacetate and benzylamine in the chosen solvent are prepared at specific concentrations.
 - The reactant solutions are pumped through the packed-bed reactor at a defined flow rate and temperature.
 - The residence time within the reactor is controlled by the flow rate and the reactor volume.
 - The output from the reactor is collected, and the product concentration is determined using an appropriate analytical method (e.g., HPLC).

- The reaction conditions (temperature, substrate concentrations, residence time, and solvent) are systematically varied based on a Bayesian optimization algorithm to maximize the space-time yield of **N-Benzylacetacetamide**.

The following diagram illustrates the general workflow for this autonomous optimization process.

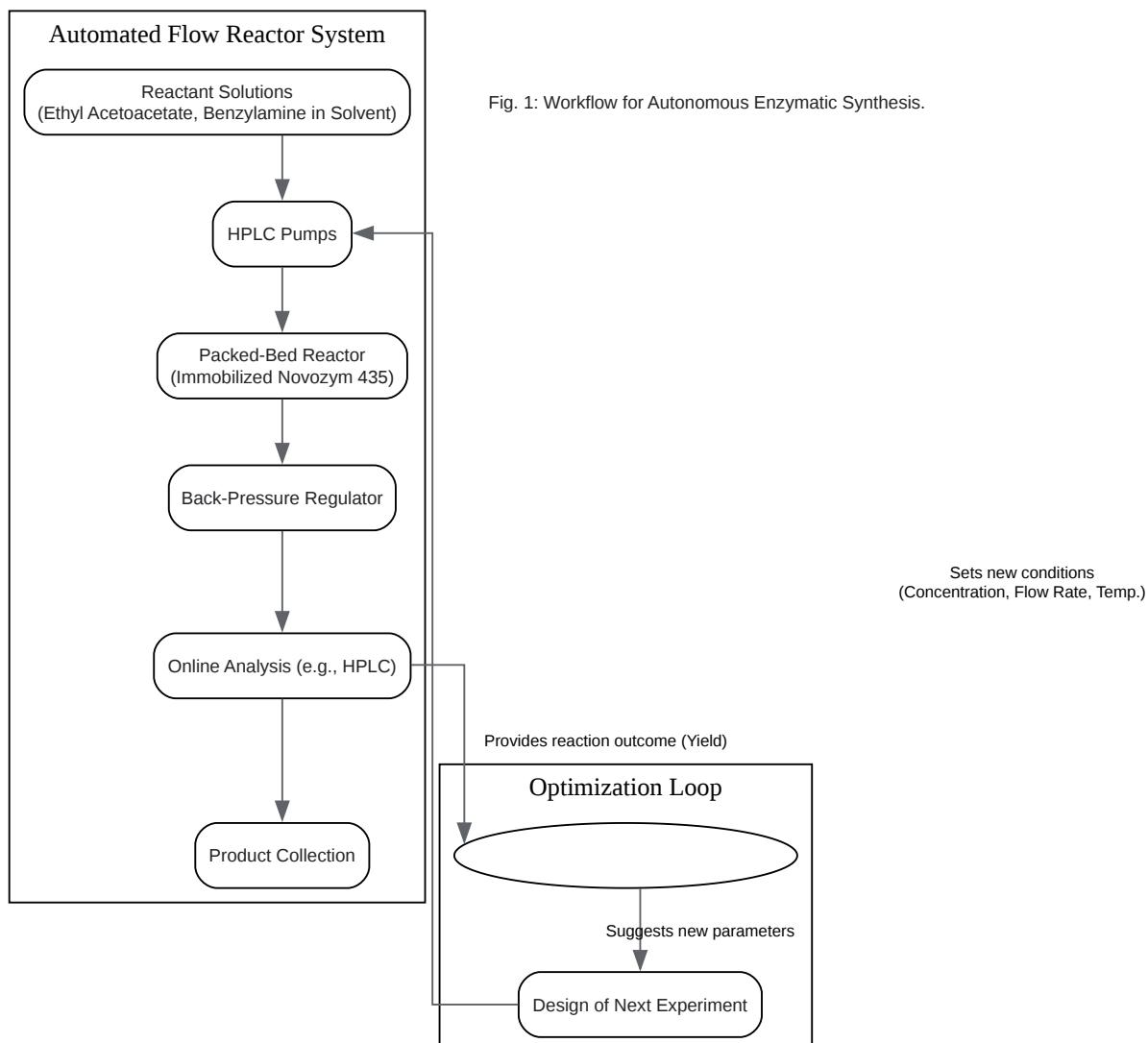

[Click to download full resolution via product page](#)

Fig. 1: Workflow for Autonomous Enzymatic Synthesis.

General Microwave-Assisted Amidation

A more general and rapid method for the synthesis of amides involves microwave irradiation, which can be adapted for the synthesis of **N-Benzylacetacetamide** from the corresponding carboxylic acid (acetoacetic acid, which is unstable and typically generated *in situ* or replaced by a derivative like ethyl acetoacetate) and benzylamine.

General Experimental Protocol:

- Materials: Benzylamine, an acetoacetylating agent (e.g., ethyl acetoacetate or diketene), and silica gel.
- Procedure:
 - The amine (1.5 mmol) and the carboxylic acid/ester (1.5 mmol) are dissolved in a suitable solvent like ethyl acetate (15 mL).
 - Silica gel (1.0 g) is added to the solution.
 - The solvent is removed under reduced pressure to adsorb the reactants onto the silica gel.
 - The silica gel with the adsorbed reactants is transferred to a microwave reactor tube.
 - The mixture is subjected to microwave irradiation (e.g., 200 W) at a constant temperature (e.g., 130 °C) for a specified time.
 - After cooling, the product is extracted from the silica gel with a solvent such as ethyl acetate.
 - The organic phase is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography or recrystallization.[\[15\]](#)

The logical flow for a typical chemical synthesis and purification process is outlined below.

Fig. 2: General Chemical Synthesis Workflow.

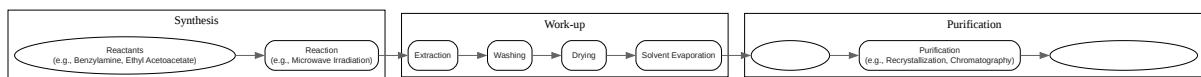

[Click to download full resolution via product page](#)

Fig. 2: General Chemical Synthesis Workflow.

Chemical Reactivity and Stability

- Stability: **N-Benzylacetacetamide** is generally stable under normal storage conditions.[16] It is recommended to store it in a cool, dry, and well-ventilated place in a tightly sealed container.[14]
- Reactivity: As a β -keto amide, **N-Benzylacetacetamide** possesses two reactive functional groups. The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield acetoacetic acid (which may subsequently decarboxylate) and benzylamine. The ketone and the adjacent active methylene group can participate in various reactions typical for β -dicarbonyl compounds, such as enolate formation, alkylation, and condensation reactions.
- Incompatible Materials: It should be kept away from strong oxidizing agents.[14][16]
- Hazardous Decomposition: Upon combustion, it may produce hazardous decomposition products including carbon oxides and nitrogen oxides.[16]

Biological Activity and Signaling Pathways

A thorough search of the scientific literature reveals a significant lack of specific data on the biological activity, pharmacological effects, and mechanism of action of **N-Benzylacetacetamide** (CAS 882-36-0). While the broader class of acetamide derivatives has been investigated for a wide range of therapeutic applications, including as anticancer and

antimicrobial agents, specific in vitro or in vivo studies and screening results for this particular compound are not publicly available.

Consequently, there is no information available regarding the involvement of **N-Benzylacetacetamide** in any specific biological signaling pathways. Further research is required to determine its potential pharmacological profile and to elucidate any interactions with cellular signaling cascades.

Safety and Toxicology

- Hazard Statements: **N-Benzylacetacetamide** is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[17]
- Precautionary Measures: Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat.[14] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[14]
- First Aid:
 - In case of skin contact: Wash off with soap and plenty of water.
 - In case of eye contact: Rinse with pure water for at least 15 minutes.
 - If inhaled: Move the person into fresh air.
 - If swallowed: Rinse mouth with water and seek medical attention.[17]
- Toxicological Data: Detailed toxicological studies for **N-Benzylacetacetamide** are not available in the public domain.[16]

Conclusion

N-Benzylacetacetamide is a well-defined chemical entity with established physicochemical properties and synthesis routes. The advent of biocatalytic methods in continuous flow offers a modern and sustainable approach to its production. However, a significant gap exists in the understanding of its biological activity and potential therapeutic applications. The lack of published data on its pharmacological effects and interactions with signaling pathways presents

an opportunity for future research. This guide serves as a foundational resource for scientists and researchers, summarizing the current state of knowledge and highlighting areas for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzylacetacetamide(882-36-0) IR Spectrum [chemicalbook.com]
- 2. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-N-phenylacetamide|CAS 6840-29-5 [benchchem.com]
- 4. N-Benzylacetacetamide | CAS: 882-36-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS 882-36-0 | 4H48-1-UZ | MDL MFCD00026260 | N-Benzylacetacetamide | SynQuest Laboratories [synquestlabs.com]
- 10. Cas 882-36-0,N-Benzylacetacetamide | lookchem [lookchem.com]
- 11. ru.tnjchem.com [ru.tnjchem.com]
- 12. fishersci.com [fishersci.com]
- 13. N-Benzyl acetacetamide | 588-46-5 | FB37233 | Biosynth [biosynth.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. rsc.org [rsc.org]
- 16. aksci.com [aksci.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 882-36-0 Name: N-benzylacetacetamide [xixisys.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Benzylacetacetamide (CAS 882-36-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015291#n-benzylacetacetamide-cas-number-882-36-0-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com